molecular formula C18H17N3O4 B12184806 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide

2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide

Cat. No.: B12184806
M. Wt: 339.3 g/mol
InChI Key: QGYGUJMGPLBXRC-UHFFFAOYSA-N
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Description

2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a complex organic compound belonging to the quinazolinone family. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

The synthesis of 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide typically involves multiple steps. One common method starts with the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid. This intermediate is then subjected to S-alkylation using appropriate reagents under microwave-induced conditions to yield the desired compound . The reaction conditions often involve the use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave irradiation, to enhance efficiency and yield .

Chemical Reactions Analysis

2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of bacterial growth . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, 2-{[3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide stands out due to its unique methoxyphenyl group, which may enhance its biological activity and specificity. Similar compounds include:

These comparisons highlight the unique structural features and potential advantages of this compound in various scientific and industrial applications.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetamide

InChI

InChI=1S/C18H17N3O4/c1-11-20-16-7-6-14(25-10-17(19)22)9-15(16)18(23)21(11)12-4-3-5-13(8-12)24-2/h3-9H,10H2,1-2H3,(H2,19,22)

InChI Key

QGYGUJMGPLBXRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=O)N)C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

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